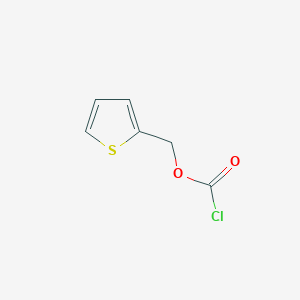
Thiophen-2-ylmethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a methyl group and a chloroformate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophen-2-ylmethyl chloroformate can be synthesized through the reaction of thiophen-2-ylmethanol with phosgene or its derivatives. The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Thiophen-2-ylmethanol+Phosgene→Thiophen-2-ylmethyl chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas can be hazardous, so safety measures and proper handling protocols are essential.
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form thiophen-2-ylmethanol and carbon dioxide.
Reduction: The compound can be reduced to thiophen-2-ylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Carbamates, carbonates, and thiocarbonates: from nucleophilic substitution.
Thiophen-2-ylmethanol: from hydrolysis and reduction.
Scientific Research Applications
Thiophen-2-ylmethyl chloroformate has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the thiophen-2-ylmethyl group into various molecules, facilitating the synthesis of complex organic compounds.
Medicinal Chemistry: The compound is employed in the synthesis of potential drug candidates, particularly those containing thiophene moieties, which are known for their biological activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of thiophen-2-ylmethyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis to introduce the thiophen-2-ylmethyl group into different substrates.
Comparison with Similar Compounds
Thiophen-2-ylmethanol: The alcohol precursor to thiophen-2-ylmethyl chloroformate.
Thiophen-2-ylmethyl isocyanate: Another reactive derivative used in organic synthesis.
Thiophen-2-ylmethyl carbamate: Formed through the reaction of this compound with amines.
Uniqueness: this compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent for introducing the thiophen-2-ylmethyl group into various molecules, a feature not shared by its similar compounds.
Properties
Molecular Formula |
C6H5ClO2S |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
thiophen-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C6H5ClO2S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
JVCRKJVLXJXEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


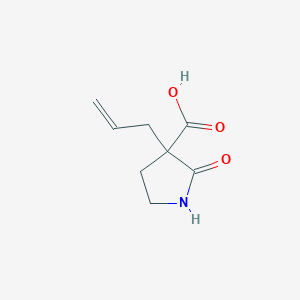
amine](/img/structure/B13228323.png)
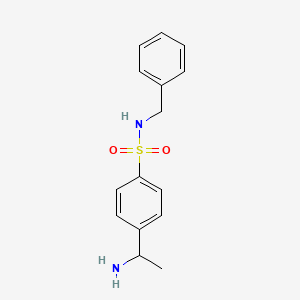
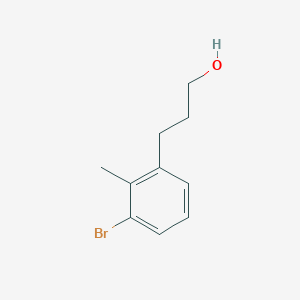
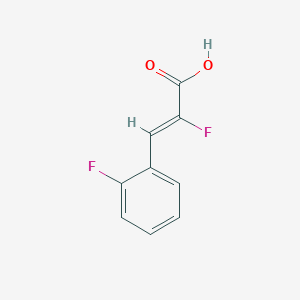

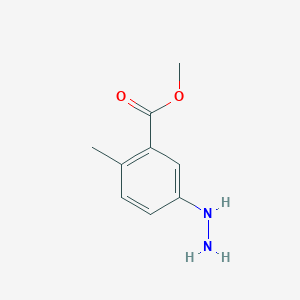
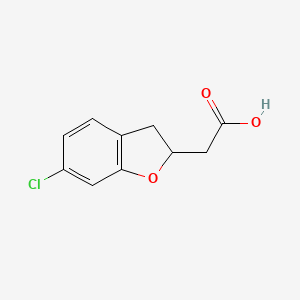
![2-[(2-Aminopropyl)sulfanyl]pyrimidine](/img/structure/B13228386.png)
![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13228387.png)
![3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13228390.png)
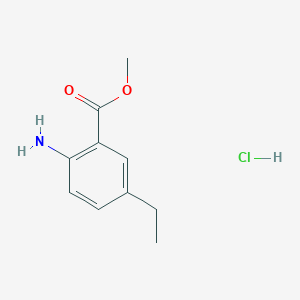
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13228398.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide](/img/structure/B13228399.png)
